molecular formula C17H13FN4OS B2749153 N-(4-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872702-09-5

N-(4-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2749153
CAS RN: 872702-09-5
M. Wt: 340.38
InChI Key: WMTXVYPULOTDJI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as FP-3, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. FP-3 belongs to a class of compounds known as sulfanylacetamides, which have been shown to possess various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of studies have been conducted on the synthesis and biological evaluation of related compounds, with a focus on their potential therapeutic applications. For instance, compounds with sulfanyl and sulfonyl groups have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), showing potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008). Similarly, modifications of compounds for improved metabolic stability and anticancer effects have been explored, highlighting the significance of these molecules in drug development (Stec et al., 2011).

Anticancer Activity and Molecular Docking Studies

Research has also extended to the synthesis of new derivatives with potential antioxidant and anticancer activities, demonstrated through molecular docking studies. These studies provide insights into the molecular interactions and mechanisms through which these compounds exert their effects, offering a foundation for the development of novel therapeutics (Mehvish & Kumar, 2022).

Inhibition of Glutaminase and Quantum Chemical Insight

Further studies have investigated the design and synthesis of analogs for the inhibition of glutaminase, an enzyme involved in cancer cell metabolism, demonstrating the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012). Additionally, quantum chemical analyses have been applied to similar compounds to understand their molecular structure, interactions, and potential as antiviral agents against COVID-19, highlighting the versatility of these molecules in addressing various health challenges (Mary et al., 2020).

Novel Mechanisms of Action and Antisecretory Effects

The exploration of novel mechanisms of action, as demonstrated by studies on selective and orally efficacious inhibitors of specific kinase families, further underscores the broad applicability of these compounds in medicinal chemistry and drug discovery (Schroeder et al., 2009). The investigation of antisecretory effects and the potential for treating acid-related diseases also indicate the potential for these compounds to contribute to gastrointestinal pharmacotherapy (Hori et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-13-1-3-14(4-2-13)20-16(23)11-24-17-6-5-15(21-22-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTXVYPULOTDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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